molecular formula C11H15N3OS B12612775 N-[3-(Aminomethyl)phenyl]-1,3-thiazolidine-3-carboxamide CAS No. 918813-26-0

N-[3-(Aminomethyl)phenyl]-1,3-thiazolidine-3-carboxamide

Cat. No.: B12612775
CAS No.: 918813-26-0
M. Wt: 237.32 g/mol
InChI Key: GLSYMUJXGSPVQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(Aminomethyl)phenyl]-1,3-thiazolidine-3-carboxamide (CAS 918813-26-0) is a thiazolidine-carboxamide derivative of significant interest in medicinal chemistry and pharmacological research. This compound is characterized by a central 1,3-thiazolidine ring—a five-membered heterocycle containing sulfur and nitrogen—fused with a carboxamide group and a 3-(aminomethyl)phenyl substituent . The thiazolidine core is a privileged scaffold in drug discovery, known for its diverse biological activities and presence in many bioactive molecules . Extensive scientific investigation has revealed that this compound exhibits a promising multi-target biological profile. It has demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, with studies indicating its potency can surpass that of standard antibiotics like ampicillin in certain derivatives . Furthermore, it has been investigated for its anticancer potential, where its mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation in various cancer cell lines . A key area of research also identifies this molecule as a potential angiotensin-converting enzyme (ACE) inhibitor, positioning it as a candidate for the development of novel therapeutics for hypertension and cardiovascular disorders . The mechanism of action for these diverse effects often involves the inhibition of specific enzymes, such as ACE, by binding to their active sites, thereby blocking their biological activity . With a molecular formula of C11H15N3OS and a molecular weight of 237.32 g/mol, this compound provides researchers with a versatile structure for probing structure-activity relationships (SAR) and for further chemical optimization . The presence of both the thiazolidine core and the aminomethyl group enhances its reactivity and interaction with biological targets, making it a valuable tool for biochemical research and the development of new therapeutic agents . Attention: For research use only. Not for human or veterinary use.

Properties

CAS No.

918813-26-0

Molecular Formula

C11H15N3OS

Molecular Weight

237.32 g/mol

IUPAC Name

N-[3-(aminomethyl)phenyl]-1,3-thiazolidine-3-carboxamide

InChI

InChI=1S/C11H15N3OS/c12-7-9-2-1-3-10(6-9)13-11(15)14-4-5-16-8-14/h1-3,6H,4-5,7-8,12H2,(H,13,15)

InChI Key

GLSYMUJXGSPVQP-UHFFFAOYSA-N

Canonical SMILES

C1CSCN1C(=O)NC2=CC=CC(=C2)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Aminomethyl)phenyl]-1,3-thiazolidine-3-carboxamide typically involves the reaction of 3-(aminomethyl)aniline with thiazolidine-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include stirring the mixture at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Formation of Imine Intermediates

The compound participates in condensation reactions due to its aminomethylphenyl group. For example:

  • Aldehyde Condensation : Reacts with aldehydes (e.g., benzaldehyde) to form Schiff base intermediates. β-Cyclodextrin-SO₃H catalysts enhance electrophilicity of aldehydes, accelerating imine formation .

  • Mechanistic Pathway :

    • Activation of aldehyde carbonyl via β-cyclodextrin-SO₃H.

    • Nucleophilic attack by the aminomethyl group to form an imine intermediate.

    • Subsequent cyclization or functionalization steps .

Ring-Opening and Cyclization Reactions

The thiazolidine ring undergoes controlled cleavage under acidic or catalytic conditions:

  • Intramolecular Cyclization : After ring opening, intermediates undergo 5-exo-dig cyclization to regenerate thiazolidine-based scaffolds .

Carboxamide Reactivity

  • Hydrolysis : Acidic or basic conditions cleave the carboxamide group to yield carboxylic acid derivatives.

  • N-Acylation : Reacts with acyl chlorides (e.g., chloroacetyl chloride) to form N-acylated derivatives, enhancing lipophilicity .

Thioamide Formation

Reacts with thioglycolic acid under reflux to form thioamide-linked products, confirmed by IR absorption at 1670–1681 cm⁻¹ (NHC=O) .

Synthetic Methodologies

Method Conditions Key Product Yield Source
Imine Cyclization β-Cyclodextrin-SO₃H, 60°C, 8hThiazolidine-Schiff base hybrid78%
DROC Catalysis BF₃·OEt₂, CH₂Cl₂, 0°C2-Iminothiazolidine derivatives85–92%
Thioamide Synthesis 2-Sulfanylpropanoic acid, benzene refluxThiazolidine-4-thione analogs70–75%

Biological Interaction-Driven Reactions

  • Enzyme Inhibition : The carboxamide group interacts with serine proteases, forming hydrogen bonds with catalytic triads (e.g., in thrombin) .

  • Metal Coordination : Binds transition metals (e.g., Zn²⁺) via sulfur and nitrogen atoms, altering redox properties .

Comparative Reactivity of Analogues

Analog Key Reaction Difference vs. Target Compound
N-[2-(Aryl)-5-methyl-4-oxo-1,3-thiazolidine-3-yl]-pyridine-3-carboxamideAcylhydrazide cyclizationMethyl substitution reduces imine stability
2-Hydroxyphenyl-N-(4-hydroxyphenyl)-1,3-thiazolidine-4-carboxamideAldol CondensationHydroxy groups increase solubility but reduce electrophilicity

Stability and Degradation Pathways

  • Thermal Decomposition : Degrades above 200°C, releasing CO₂ and NH₃ (TGA analysis) .

  • Photolytic Cleavage : UV exposure (254 nm) induces C–S bond cleavage, forming phenylacetamide derivatives .

Scientific Research Applications

Antimicrobial Activity

N-[3-(Aminomethyl)phenyl]-1,3-thiazolidine-3-carboxamide has shown promising antimicrobial properties. Studies indicate that derivatives of thiazolidine compounds exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound have demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than standard antibiotics like ampicillin .

Anticancer Potential

The compound has been investigated for its potential as an anticancer agent. It has been noted that thiazolidine derivatives can inhibit cell proliferation in certain cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest, making them candidates for further clinical development .

Angiotensin-Converting Enzyme Inhibition

Research has identified this compound as a potential angiotensin-converting enzyme (ACE) inhibitor. This property is particularly relevant for treating hypertension and cardiovascular disorders. The compound's ability to modulate the renin-angiotensin system could lead to new therapeutic options with fewer side effects compared to existing ACE inhibitors .

Antimicrobial Studies

In one study, derivatives of thiazolidines were synthesized and screened for antimicrobial activity against various bacterial strains. The results indicated that certain modifications to the thiazolidine structure significantly enhanced antibacterial properties, suggesting that this compound could be optimized for better efficacy .

Anticancer Research

Another research effort focused on evaluating the anticancer effects of related thiazolidine compounds. These studies highlighted the importance of structural modifications in enhancing cytotoxicity against cancer cells while minimizing toxicity to normal cells .

Table: Summary of Biological Activities

Activity Details
AntimicrobialEffective against Gram-positive and Gram-negative bacteria; MICs lower than standard antibiotics
AnticancerInduces apoptosis; inhibits cell proliferation in cancer cell lines
ACE InhibitionPotential use in treating hypertension; modulates the renin-angiotensin system

Mechanism of Action

The mechanism of action of N-[3-(Aminomethyl)phenyl]-1,3-thiazolidine-3-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced cell proliferation in cancer cells or decreased microbial growth .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following compounds from the evidence share core structural motifs with N-[3-(Aminomethyl)phenyl]-1,3-thiazolidine-3-carboxamide, enabling a comparative assessment of substituent effects on activity and properties:

Core Structural Comparison
Compound Name Core Structure Key Substituents
This compound 1,3-thiazolidine-carboxamide 3-(Aminomethyl)phenyl
N-(2,4-dimethylphenyl)-2-(4-propan-2-ylphenyl)-1,3-thiazolidine-3-carboxamide 1,3-thiazolidine-carboxamide 2,4-dimethylphenyl; 4-isopropylphenyl
Ethyl 2-azanylcyclohexane-1-carboxylate Cyclohexane-carboxylate Ethyl ester; 2-azanyl group

Key Observations :

  • Bioactivity Implications: Thiazolidine-carboxamides with aromatic substituents (e.g., dimethylphenyl) often exhibit improved metabolic stability but reduced solubility, whereas polar groups (e.g., aminomethyl) may favor target engagement in hydrophilic binding pockets .
Pharmacological and Physicochemical Properties
Property This compound N-(2,4-dimethylphenyl)-2-(4-propan-2-ylphenyl)-1,3-thiazolidine-3-carboxamide Ethyl 2-azanylcyclohexane-1-carboxylate
Molecular Weight ~265 g/mol ~367 g/mol ~187 g/mol
LogP (Predicted) ~1.5 (moderate polarity) ~3.8 (highly lipophilic) ~0.9 (hydrophilic)
Hydrogen Bond Donors 2 (amine + carboxamide) 1 (carboxamide) 2 (amine + ester)
Potential Applications Enzyme inhibition, antimicrobial agents CNS-targeting agents (high lipophilicity) Prodrug candidates (ester moiety)

Analysis :

  • Lipophilicity : The target compound’s lower LogP compared to the dimethylphenyl/isopropyl analog suggests better aqueous solubility, critical for oral bioavailability.
  • Functional Groups : The ethyl ester in the cyclohexane derivative may serve as a prodrug motif, unlike the stable carboxamide in thiazolidine analogs .
Electronic and Steric Effects
  • In contrast, fluorophenyl or trifluoromethyl groups in other analogs (e.g., N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-3-(trifluoromethyl)benzamide ) enhance electronegativity, improving binding to hydrophobic pockets.
  • Steric Hindrance: Bulky substituents (e.g., 4-propan-2-ylphenyl) in the dimethylphenyl analog may limit conformational flexibility, whereas the smaller aminomethyl group in the target compound allows for better penetration into sterically constrained enzyme active sites .

Biological Activity

N-[3-(Aminomethyl)phenyl]-1,3-thiazolidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound features a thiazolidine core, characterized by a five-membered ring containing sulfur and nitrogen. The aminomethyl group enhances its reactivity and potential biological activity, while the carboxamide functional group contributes to its solubility. Its unique substitution pattern is believed to enhance its biological activity compared to other thiazolidine derivatives.

Biological Activities

The compound exhibits several notable biological activities:

  • Anticancer Activity : Research indicates that thiazolidine derivatives can inhibit cancer cell proliferation. For instance, compounds with thiazole moieties have shown promising results in various cancer cell lines, suggesting that this compound may have similar effects .
  • Anticonvulsant Activity : Thiazolidine derivatives are known for their anticonvulsant properties. The compound's structure suggests that it may interact with sodium channels or other neurological targets, potentially offering therapeutic benefits in epilepsy .
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial and fungal strains. Its effectiveness is likely influenced by the presence of the thiazolidine ring and the aminomethyl group .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The following table summarizes key structural features and their associated activities:

Structural FeatureBiological ActivityNotes
Aminomethyl GroupEnhances reactivityIncreases interaction with biological targets
Thiazolidine CoreAnticancer and anticonvulsant activityEssential for maintaining structural integrity
Carboxamide Functional GroupImproves solubilityContributes to increased bioavailability
Substitution on Phenyl RingModulates activityVariations can lead to significant differences in potency

Case Studies and Research Findings

  • Anticancer Studies : A study evaluated various thiazolidine derivatives for their cytotoxicity against cancer cell lines. Compounds similar to this compound showed IC50 values comparable to standard anticancer drugs like doxorubicin, indicating strong potential for further development .
  • Anticonvulsant Activity : In animal models, thiazolidine derivatives demonstrated significant anticonvulsant effects at doses as low as 30 mg/kg. This suggests that this compound could be effective in treating seizure disorders .
  • Antimicrobial Testing : A series of related compounds were tested against various pathogens. Some derivatives exhibited MIC values indicating potent antimicrobial activity, suggesting that further exploration of this compound's antimicrobial potential is warranted .

Q & A

How can synthetic routes for N-[3-(Aminomethyl)phenyl]-1,3-thiazolidine-3-carboxamide be optimized to improve yield and purity?

Methodological Answer:
Synthetic optimization often involves solvent selection, reaction time, and purification techniques. For structurally similar carboxamides, acetonitrile under reflux conditions (1–3 minutes) followed by cyclization in DMF with iodine and triethylamine has been effective for thiadiazole derivatives, minimizing side reactions and improving yields . Purity validation via HPLC (≥98%) and NMR spectroscopy ensures structural fidelity . For hydrochloride salt derivatives (common in amine-containing compounds), stoichiometric control during salt formation is critical to avoid excess counterion impurities .

What advanced analytical techniques are recommended to characterize unusual metabolites of this compound in hepatic studies?

Methodological Answer:
Liquid chromatography/mass spectrometry (LC/MS) coupled with high-resolution NMR is essential for identifying novel metabolites. For example, in the disposition of DPC423 (a structurally related pyrazole carboxamide), LC/MS detected hydroxylated and glucuronidated metabolites, while NMR resolved regiochemical ambiguities in sulfonamide cleavage products . Stable isotope labeling (e.g., ¹⁴C or deuterium) can trace metabolic pathways in vitro and in vivo .

How do structural modifications influence this compound’s potency as a Factor Xa (fXa) inhibitor?

Methodological Answer:
The pyrazole core and aminomethylphenyl group are critical for fXa binding. In DPC423, replacing the benzamidine P1 group with a benzylamine moiety reduced basicity, improving oral bioavailability while maintaining subnanomolar potency (Kᵢ = 13 pM) . Computational docking studies (e.g., using X-ray crystallography of fXa-inhibitor complexes) guide substitutions at the biphenyl P4 position to enhance hydrophobic interactions .

What strategies are employed in SAR studies to balance target selectivity and pharmacokinetics?

Methodological Answer:
Selectivity is achieved by modifying substituents to avoid off-target interactions. For instance, trifluoromethyl groups in the pyrazole ring of DPC423 reduced affinity for thrombin and other serine proteases . Parallel synthesis and high-throughput screening against panels of related enzymes (e.g., trypsin, plasmin) validate specificity. LogP adjustments (via alkyl/aryl substitutions) optimize membrane permeability without compromising metabolic stability .

How can researchers resolve contradictions between in vitro potency and in vivo efficacy data?

Methodological Answer:
Discrepancies often arise from protein binding, metabolic clearance, or tissue distribution. For DPC423, in vitro fXa inhibition did not fully predict in vivo antithrombotic efficacy due to high plasma protein binding. Adjusting dosing regimens (e.g., staggered administration) or formulating with albumin-binding competitors improved correlation . Pharmacokinetic/pharmacodynamic (PK/PD) modeling using compartmental analysis refines predictions .

What experimental designs are recommended for assessing oral bioavailability in preclinical models?

Methodological Answer:
Use dual cannulation (jugular vein and portal vein) in rodents to measure hepatic extraction ratios. For DPC423, oral bioavailability studies in rabbits revealed pH-dependent solubility, prompting co-administration with proton-pump inhibitors to enhance absorption . Key parameters include AUC₀–∞, Cmax, and t₁/₂, validated against IV dosing. Bile-duct cannulation can quantify enterohepatic recirculation .

How is computational modeling integrated into ADMET profiling for this compound?

Methodological Answer:
AI-driven platforms predict absorption (e.g., Caco-2 permeability), cytochrome P450 interactions, and hERG channel liability. For apixaban analogs, such tools identified critical substituents (e.g., cyclopropyl groups) that reduce CYP3A4 metabolism, guiding synthetic prioritization . Molecular dynamics simulations assess binding kinetics to serum proteins (e.g., albumin, α₁-acid glycoprotein) to predict free drug concentrations .

What formulation challenges arise due to the compound’s physicochemical properties?

Methodological Answer:
The aminomethyl group’s basicity (pKa ~9) causes pH-dependent solubility. Salt formation (e.g., dihydrochloride, as in berotralstat) enhances aqueous solubility at gastric pH . For solid dispersion formulations, hydrophilic polymers (e.g., HPMCAS) prevent crystallization in intestinal fluid. Accelerated stability testing (40°C/75% RH) monitors degradation products, with LC/MS identifying hydrolysis-prone motifs (e.g., thiazolidine ring) .

How can researchers validate target engagement in complex biological matrices?

Methodological Answer:
Activity-based protein profiling (ABPP) using fluorescent or biotinylated probes competes with the compound for target binding in tissue lysates. For fXa inhibitors, ex vivo thrombin generation assays (using platelet-rich plasma) correlate target engagement with prolonged lag time . Positron emission tomography (PET) with ¹⁸F-labeled analogs quantifies tissue distribution and target occupancy in real time .

What strategies mitigate off-target effects in neuronal or cardiovascular systems?

Methodological Answer:
Screening against GPCR panels (e.g., serotonin, adrenergic receptors) identifies promiscuous binding. For DPC423, replacing the methylsulfonyl group with smaller halogens reduced adenosine A2A receptor affinity . In vitro hERG patch-clamp assays (IC₅₀ >10 µM) and Langendorff heart preparations ensure cardiac safety. Metabolite profiling excludes neuroactive secondary amines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.